molecular formula C17H19N3O4S B14959798 Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B14959798
M. Wt: 361.4 g/mol
InChI Key: BGTRVGJYMXDXIC-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thioamide, the thiazole ring can be formed through cyclization reactions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-METHYL-2-(3-AMINOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 4-METHYL-2-(3-HYDROXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 4-METHYL-2-(3-PROPANAMIDOBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its propanamide group, for example, might confer different solubility or reactivity compared to similar compounds.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[3-(propanoylamino)benzoyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H19N3O4S/c1-4-13(21)19-12-8-6-7-11(9-12)15(22)20-17-18-10(3)14(25-17)16(23)24-5-2/h6-9H,4-5H2,1-3H3,(H,19,21)(H,18,20,22)

InChI Key

BGTRVGJYMXDXIC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C

Origin of Product

United States

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